Methyl levulinate

Vue d'ensemble

Description

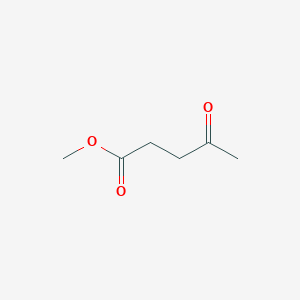

Methyl levulinate is an oxo carboxylic acid and a natural product found in Astragalus mongholicus and Astragalus membranaceus . It is mainly used as a raw material in perfume . It is derived from the degradation of cellulose and is a potential precursor to biofuels, such as ethyl levulinate .

Synthesis Analysis

Methyl levulinate can be synthesized from cellulosic biomass using a catalyst system composed of aluminum compounds and organic sulfonic acids . This system has been found to be efficient for direct methyl levulinate synthesis from both microcrystalline cellulose and wood powder . Another method involves the use of an aluminum-based mixed acid catalyst system . A high yield of methyl levulinate (70.6%) was obtained at 180 °C within a very short time of 40 min .

Chemical Reactions Analysis

The reaction properties of the catalyst system used in the synthesis of methyl levulinate suggest that the cooperative catalysis of aluminum sulfonates and organic sulfonic acids in methanol is responsible for the efficient formation of methyl levulinate . The reaction involves the alcoholysis process of cellulose in a methanol medium under mild conditions, catalyzed by extremely low concentration sulfuric acid .

Applications De Recherche Scientifique

Biomass Substitute

ML is a short chain fatty acid ester and an important green and high value-added chemical derived from biomass . It has attracted extensive attention as one of the substitutes for traditional fossil energy .

Preparation Process

Starting from a few different model compounds, various process methods for preparing ML have been summarized . The best reaction conditions and parameters in the current research progress have been pointed out, and the key reaction mechanism for ML formation has been explained .

Conversion of Real Lignocellulosic Biomass

The research progress of converting real lignocellulosic biomass with more complex structure into ML has been discussed . This includes a particular emphasis on the selection of applicable biomass species .

Catalyst Development

The development of catalysts in the field of ML production has been introduced . For instance, a combination of aluminum compounds and organic sulfonic acids has been found to be an efficient catalyst system for direct ML synthesis from both microcrystalline cellulose and wood powder .

Production of Fine Platform Chemicals

The conversion and utilization of ML to produce other fine platform chemicals have been stressed .

Advanced Technologies and Existing Issues

The advanced technologies and existing issues in the current research progress have been presented . This includes the prevention of methanol etherification, improving the cellulose conversion rate and the ML selectivity .

Future Research Directions

Finally, the future research directions in this field have been prospected . This includes the influence of Brönsted and Lewis acid sites on the intermediate and product selectivity through analyzing the transformation pathway and mechanism .

Mécanisme D'action

Target of Action

Methyl levulinate (ML) is a short-chain fatty acid ester derived from biomass . It is primarily targeted at the conversion of biomass into value-added chemicals . The primary targets of ML are the cellulose components of biomass, which are transformed into ML through a process known as alcoholysis .

Mode of Action

The alcoholysis of cellulose into ML occurs in methanol media, facilitated by several kinds of acid catalysts . One of the synthesized solid niobium-based phosphate catalysts has been found to be highly efficient for the generation of ML . The process involves the interaction of the catalyst with cellulose, leading to the formation of ML. The reaction mechanism is affected by the Brönsted/Lewis acid ratio (known as B/L acid ratio) of solid catalysts .

Biochemical Pathways

The biochemical pathway involved in the formation of ML from cellulose is complex and involves several steps. The alcoholysis of cellulose in methanol leads to the formation of ML . This process is different from the alcoholysis of cellulose in water . The reaction mechanism and type of intermediates of cellulose alcoholysis in methanol are different from those in water .

Pharmacokinetics

Its lower boiling point (around 190 °C) compared to levulinic acid indicates lower energy consumption in separation, which could potentially impact its bioavailability .

Result of Action

The result of the action of ML is the efficient conversion of biomass into a value-added chemical. The yield of ML can be as high as 56%, which is higher than the yield of levulinic acid under the same reaction conditions . The formation of ML is enhanced by Brönsted acid in methanol .

Action Environment

The action of ML is influenced by environmental factors. For instance, the presence of water can reduce the formation of by-products, namely, methyl lactate and 1,1,2-trimethoxyethane . Additionally, the carbon footprint analysis of the supply chain of bio-based ML production shows that the entire life cycle of ML could reduce by approximately 24% of carbon emissions compared with fossil diesel of equal quality . This suggests that the environmental impact of ML production is significantly lower than that of traditional fossil fuels.

Orientations Futures

Methyl levulinate is a promising building block which can be derived from cellulosic biomass . This review summarized a variety of process methods for preparing methyl levulinate, pointed out the best reaction conditions and parameters in the current research progress, and explained the key reaction mechanism for methyl levulinate formation . The research directions in this field were prospected .

Propriétés

IUPAC Name |

methyl 4-oxopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c1-5(7)3-4-6(8)9-2/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAGJVSRUFNSIHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80211455 | |

| Record name | Methyl levulinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80211455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear colourless liquid; Mild carmellic aroma | |

| Record name | Methyl levulinate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1948/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

196.00 °C. @ 760.00 mm Hg | |

| Record name | Methyl levulinate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041602 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Sparingly soluble in water, Soluble (in ethanol) | |

| Record name | Methyl levulinate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1948/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.049-1.055 (20°) | |

| Record name | Methyl levulinate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1948/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Product Name |

Methyl levulinate | |

CAS RN |

624-45-3 | |

| Record name | Methyl levulinate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=624-45-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl levulinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000624453 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl levulinate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24874 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl levulinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80211455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 4-oxovalerate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.861 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL LEVULINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3Q95S830W6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Methyl levulinate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041602 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

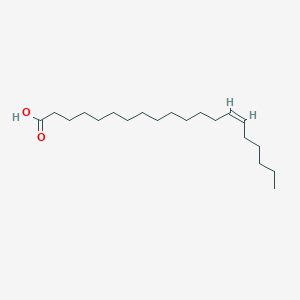

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Amino-4-[ethyl(methyl)amino]cyclobut-3-ene-1,2-dione](/img/structure/B52751.png)